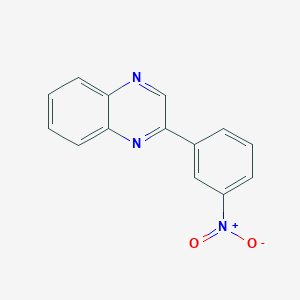

2-(3-Nitrophenyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBOWTFVCVWSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353281 | |

| Record name | 2-(3-nitrophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5021-44-3 | |

| Record name | 2-(3-Nitrophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-nitrophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 2-(3-Nitrophenyl)quinoxaline Using Mass Spectrometry and NMR Spectroscopy

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Quinoxaline derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to confirm the molecular structure of 2-(3-Nitrophenyl)quinoxaline. By synergistically applying high-resolution mass spectrometry (MS) and advanced nuclear magnetic resonance (NMR) spectroscopy, we demonstrate a robust, self-validating workflow for structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of these essential analytical techniques.

Introduction: The Significance of 2-(3-Nitrophenyl)quinoxaline

Quinoxalines are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including antibacterials, anticancer agents, and antivirals.[1][2] The specific compound of interest, 2-(3-Nitrophenyl)quinoxaline (Molecular Formula: C₁₄H₉N₃O₂, Molecular Weight: 251.24 g/mol ), incorporates a nitro-substituted phenyl ring, a feature known to modulate electronic properties and biological activity.[3][4]

Accurate structural confirmation is paramount; it ensures the integrity of research data, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide will detail the orthogonal analytical approach, using both MS and NMR, to leave no ambiguity in the final structural assignment.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering convention will be used for 2-(3-Nitrophenyl)quinoxaline:

Mass Spectrometry Analysis: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. The choice of ionization technique is critical: "soft" ionization methods like Electrospray Ionization (ESI) are used to preserve the molecular ion, while "hard" techniques like Electron Ionization (EI) induce fragmentation to reveal the molecule's substructures.[5][6][7]

Experimental Workflow: Mass Spectrometry

The general workflow for analyzing the compound via mass spectrometry is outlined below.

Caption: High-level workflow for MS analysis.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a stock solution of 2-(3-Nitrophenyl)quinoxaline at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of methanol and water.

-

Instrumentation : Utilize a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters : Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 100-150°C, and a nebulizing gas (N₂) flow sufficient to create a stable spray.

-

Data Acquisition : Acquire the mass spectrum over a range of m/z 100-500. The high-resolution capability allows for the determination of the exact mass, confirming the elemental composition.

Results and Interpretation

Electrospray Ionization (ESI-MS): In positive-ion ESI-MS, the compound is expected to be protonated, yielding an [M+H]⁺ ion. This "soft" ionization technique keeps the molecule intact, providing a clear confirmation of its molecular weight.[7] For a related compound, 2-(4-Nitro-phenyl)-quinoxaline, the [M+H]⁺ ion was observed at m/z 252, which strongly supports this expectation.[8]

Electron Ionization (EI-MS) and Fragmentation: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing predictable bond cleavages.[5][6] The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of nitroaromatic and quinoxaline compounds follows established pathways, primarily involving the loss of the nitro group and subsequent ring fragmentation.[9][10]

The table below summarizes the expected key ions from both ESI and a theoretical EI fragmentation analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Ionization Method | Proposed Neutral Loss | Notes |

| 252.077 | [C₁₄H₉N₃O₂ + H]⁺ | ESI | - | Protonated molecular ion, confirming the molecular weight. |

| 251.069 | [C₁₄H₉N₃O₂]⁺• | EI | - | Molecular Ion (M⁺•). |

| 221.072 | [C₁₄H₉N₂O]⁺• | EI | NO | Loss of a nitro radical is a characteristic fragmentation pathway for nitroaromatic compounds.[9] |

| 205.077 | [C₁₄H₉N₂]⁺ | EI | NO₂ | Expulsion of the entire nitro group is a primary and highly favorable fragmentation event. |

| 178.065 | [C₁₂H₈N]⁺ | EI | HCN from m/z 205 | Loss of hydrogen cyanide from the pyrazine ring of the quinoxaline core. |

| 127.058 | [C₁₀H₅]⁺ | EI | C₂H₂N from m/z 178 | Further fragmentation of the heterocyclic system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides the molecular formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous structural map can be constructed.[11][12]

Experimental Protocol: NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-(3-Nitrophenyl)quinoxaline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1D NMR Acquisition :

-

¹H NMR : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

2D NMR Acquisition :

-

COSY (¹H-¹H Correlation Spectroscopy) : Acquire a COSY spectrum to identify protons that are spin-spin coupled, typically those on adjacent carbons.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence) : Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.[15][16]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show signals corresponding to the 9 unique protons in the molecule. The spectrum can be divided into two regions: the signals from the quinoxaline ring system and those from the 3-nitrophenyl substituent. A key diagnostic signal is the singlet for H-3, which is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. For the analogous 2-(4-nitrophenyl)quinoxaline, this proton appears as a singlet at a remarkable 9.36 ppm.[8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.40 | Singlet (s) | 1H | H-3 | Deshielded by two adjacent nitrogen atoms. |

| ~8.90 | Triplet (t) | 1H | H-2' | Deshielded by adjacent nitro group and meta-coupled to H-4' and H-6'. |

| ~8.50 | Doublet of doublets (dd) | 1H | H-4' | Ortho-coupled to H-5', meta-coupled to H-2', and deshielded by the nitro group. |

| ~8.35 | Doublet of doublets (dd) | 1H | H-6' | Ortho-coupled to H-5' and meta-coupled to H-2'. |

| ~8.15 | Multiplet (m) | 2H | H-5, H-8 | Protons on the benzo part of the quinoxaline ring, typically found downfield. |

| ~7.80 | Multiplet (m) | 2H | H-6, H-7 | Protons on the benzo part of the quinoxaline ring. |

| ~7.70 | Triplet (t) | 1H | H-5' | Ortho-coupled to H-4' and H-6'. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 signals for the aromatic CH carbons and 4 signals for the quaternary carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitro group.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~152.0 | CH | C-3 | Highly deshielded due to adjacent nitrogen atoms. |

| ~148.5 | Quaternary | C-3' | Carbon directly attached to the electron-withdrawing NO₂ group. |

| ~143.0 - 141.0 | Quaternary | C-2, C-4a, C-8a | Quaternary carbons of the quinoxaline core. |

| ~138.0 | Quaternary | C-1' | Carbon linking the two ring systems. |

| ~135.0 - 122.0 | CH | C-5, C-6, C-7, C-8, C-2', C-4', C-5', C-6' | Remaining aromatic CH carbons. Specific assignments require 2D NMR. |

2D NMR for Unambiguous Assignment (COSY & HSQC)

While 1D NMR provides the initial data, 2D NMR is essential for connecting the pieces.

-

COSY will reveal the proton-proton coupling networks. For instance, it will show a clear correlation path from H-5' to its neighbors H-4' and H-6'. Similarly, it will map the connectivities within the H-5/H-6/H-7/H-8 spin system of the quinoxaline ring.

-

HSQC directly links each proton signal to its corresponding carbon signal.[15][17] After assigning the protons using ¹H and COSY data, the HSQC spectrum allows for the direct and definitive assignment of all protonated carbons.

The diagram below illustrates the key correlations that would be observed to confirm the structure.

Caption: Key 2D NMR correlations for structural validation.

Conclusion: A Synthesized and Validated Structure

The structural elucidation of 2-(3-Nitrophenyl)quinoxaline is achieved through a synergistic and self-validating analytical workflow. Mass spectrometry provides the primary confirmation of the molecular formula (C₁₄H₉N₃O₂) with an expected [M+H]⁺ ion at m/z 252.077. Furthermore, analysis of the fragmentation pattern from EI-MS reveals characteristic losses of NO and NO₂ groups, consistent with the proposed structure.

NMR spectroscopy provides the definitive proof of atomic connectivity. ¹H NMR identifies all 9 unique protons with predictable chemical shifts and coupling patterns, most notably the downfield singlet for the C-3 proton. ¹³C NMR confirms the presence of 14 distinct carbon environments. Finally, 2D NMR techniques (COSY and HSQC) unambiguously map the proton-proton and proton-carbon correlations, locking the quinoxaline and 3-nitrophenyl fragments together in the correct orientation.

This combined, multi-technique approach provides an unassailable body of evidence, confirming the identity and structure of 2-(3-Nitrophenyl)quinoxaline with the highest degree of scientific confidence.

References

-

El-Sayed, N. N. E., et al. (2022). "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives..." PMC - PubMed Central. [Link]

-

Emery Pharma. (2018). "A Step-By-Step Guide to 1D and 2D NMR Interpretation". Emery Pharma. [Link]

-

Heterocyclic Letters. (n.d.). "Synthesis and biological activity studies of quinoxaline derivatives". Heterocyclic Letters. [Link]

-

LibreTexts Chemistry. (2024). "14: COSY". Chemistry LibreTexts. [Link]

-

LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. [Link]

-

MetwareBio. (n.d.). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI". MetwareBio. [Link]

-

PubChem. (n.d.). "2,3-Bis(3-nitrophenyl)quinoxaline". PubChem. [Link]

-

ResearchGate. (2016). "SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES". ResearchGate. [Link]

-

ResearchGate. (n.d.). "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds". ResearchGate. [Link]

-

RSC Publishing. (n.d.). "13 C nuclear magnetic resonance spectra of quinoxaline derivatives". RSC Publishing. [Link]

-

Spectroscopy Letters. (n.d.). "Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives". Spectroscopy Letters. [Link]

-

University of Wisconsin-Madison. (n.d.). "COSY". University of Wisconsin-Madison Chemistry. [Link]

-

YouTube. (2021). "Ionization Methods in Mass Spectrometry". Dr. Nagendra Singh. [Link]

-

ResearchGate. (2019). "2D- NMR what is the different between COSY and HSQC??". ResearchGate. [Link]

-

ResearchGate. (n.d.). "Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra...". ResearchGate. [Link]

-

Emory University. (n.d.). "Mass Spectrometry Ionization Methods". Chemistry at Emory. [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. youtube.com [youtube.com]

- 8. heteroletters.org [heteroletters.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]

- 13. COSY [chem.ch.huji.ac.il]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. emerypharma.com [emerypharma.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Spectral Characteristics of 2-(3-Nitrophenyl)quinoxaline

Abstract

This technical guide provides a comprehensive analysis of the key spectral characteristics of 2-(3-Nitrophenyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of the title compound. By integrating experimental data with established spectroscopic principles, this guide aims to provide a thorough understanding of the structural and electronic properties of 2-(3-Nitrophenyl)quinoxaline, thereby facilitating its application in further research and development.

Introduction: The Significance of 2-(3-Nitrophenyl)quinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, has established them as privileged scaffolds in drug discovery. The introduction of a nitrophenyl substituent onto the quinoxaline core, as in 2-(3-Nitrophenyl)quinoxaline (CAS No. 5021-44-3), can significantly modulate its electronic properties and biological activity. A precise understanding of its spectral signature is therefore paramount for structure elucidation, purity assessment, and the rational design of new derivatives with enhanced therapeutic potential.

This guide will systematically dissect the spectral data of 2-(3-Nitrophenyl)quinoxaline, providing not just the data itself, but also the underlying scientific reasoning for the observed spectral features.

Molecular Structure and Synthesis

The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. 2-(3-Nitrophenyl)quinoxaline consists of a quinoxaline ring system substituted at the 2-position with a 3-nitrophenyl group.

Molecular Formula: C₁₄H₉N₃O₂

Molecular Weight: 251.24 g/mol

The synthesis of 2-(3-Nitrophenyl)quinoxaline is typically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2] A general and efficient method involves the reaction of o-phenylenediamine with 3-nitrophenylglyoxal. This reaction provides a direct and high-yielding route to the desired product.

Diagram of the Synthesis of 2-(3-Nitrophenyl)quinoxaline

Caption: General synthetic route to 2-(3-Nitrophenyl)quinoxaline.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous characterization of 2-(3-Nitrophenyl)quinoxaline. The following sections detail the insights gained from each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[1]

The ¹H NMR spectrum of 2-(3-Nitrophenyl)quinoxaline, recorded in CDCl₃, displays a series of signals in the aromatic region, consistent with its structure. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline ring and the nitro group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.72-7.90 | Multiplet | 3H | Ar-H |

| 8.11-8.25 | Multiplet | 2H | Ar-H |

| 8.30 | Triplet | 1H | Ar-H (J = 8.3, 2.3, 1.5 Hz) |

| 8.60 | Doublet | 1H | Ar-H (J = 8.3 Hz) |

| 9.09-9.15 | Multiplet | 1H | Ar-H |

| 9.41 | Singlet | 1H | Ar-H |

Table 1: ¹H NMR Spectral Data for 2-(3-Nitrophenyl)quinoxaline in CDCl₃. Data sourced from Kumar et al., 2014.

The downfield chemical shifts of the protons are indicative of their location in an electron-deficient aromatic system. The singlet at 9.41 ppm can be confidently assigned to the C3-H of the quinoxaline ring, which is highly deshielded due to the adjacent nitrogen atom and the nitrophenyl substituent. The complex multiplets arise from the overlapping signals of the protons on both the quinoxaline and the nitrophenyl rings.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum of 2-(3-Nitrophenyl)quinoxaline in CDCl₃ shows distinct signals for each carbon atom, further confirming the proposed structure.

| Chemical Shift (δ, ppm) | Assignment |

| 122.5 | Ar-C |

| 124.7 | Ar-C |

| 129.2 | Ar-C |

| 129.8 | Ar-C |

| 130.2 | Ar-C |

| 130.5 | Ar-C |

| 130.9 | Ar-C |

| 133.1 | Ar-C |

| 142.5 | Ar-C |

Table 2: ¹³C NMR Spectral Data for 2-(3-Nitrophenyl)quinoxaline in CDCl₃. Data sourced from Kumar et al., 2014.

The chemical shifts are consistent with an aromatic structure containing both electron-rich and electron-poor regions. The presence of nine distinct signals in the aromatic region confirms the presence of all the carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Nitrophenyl)quinoxaline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Diagram of Key NMR Correlations

Caption: Correlation of proton environments to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

The mass spectrum of 2-(3-Nitrophenyl)quinoxaline shows a protonated molecular ion peak [M+H]⁺ at an m/z of 252. This is in excellent agreement with the calculated molecular weight of 251.24 g/mol , confirming the identity of the compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-(3-Nitrophenyl)quinoxaline in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |

| 1530-1500, 1350-1300 | N-O stretch (asymmetric & symmetric) | Nitro group (-NO₂) |

| ~1620 | C=N stretch | Quinoxaline ring |

| ~850 | C-N stretch | Aryl-NO₂ |

Table 3: Predicted Key IR Absorptions for 2-(3-Nitrophenyl)quinoxaline.

The presence of strong absorption bands corresponding to the nitro group (N-O stretching) would be a key diagnostic feature in the IR spectrum.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like 2-(3-Nitrophenyl)quinoxaline, the UV-Vis spectrum is expected to show characteristic absorption bands. Based on studies of similar quinoxaline derivatives, we can anticipate two main absorption regions.[3]

-

π-π* Transitions: These transitions, typically occurring at shorter wavelengths (around 250-300 nm), are characteristic of the aromatic system.

-

n-π* Transitions: These transitions, involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring, are expected at longer wavelengths (around 350-400 nm).[3]

The presence of the nitro group, an electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted quinoxaline.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-(3-Nitrophenyl)quinoxaline in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each absorption band.

Integrated Spectral Interpretation and Structural Confirmation

The collective evidence from NMR, MS, and the predicted IR and UV-Vis spectra provides a robust and self-validating confirmation of the structure of 2-(3-Nitrophenyl)quinoxaline.

Diagram of the Spectroscopic Characterization Workflow

Caption: A logical workflow for the synthesis and spectral characterization.

The ¹H and ¹³C NMR data unequivocally establish the connectivity of the atoms and the substitution pattern. The mass spectrometry data confirms the molecular formula. The predicted IR and UV-Vis spectra, based on the known functional groups and chromophores, are consistent with the proposed structure. This integrated approach ensures the trustworthiness and accuracy of the structural assignment.

Conclusion

This technical guide has provided a detailed overview of the key spectral characteristics of 2-(3-Nitrophenyl)quinoxaline. Through a combination of experimental data and theoretical predictions, we have established a comprehensive spectral profile for this important heterocyclic compound. The provided protocols offer a standardized approach for the characterization of this and related molecules. This information is critical for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently identify, purify, and further develop novel quinoxaline-based compounds for a wide range of applications.

References

- Kumar, S., & Sharma, A. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(2), 225-232.

- Mao, X., Liu, Y., Zeng, J., & Wang, X. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 1015-1022.

- Kirubavathy, S. J., Velmurugan, R., Parameswari, K., & Chitra, S. (2014). Synthesis, characterization and biological evaluation of Cu(II), Co(III) and Fe(III) complexes of 2-benzoyl-3-(nitrophenyl)quinoxaline. International Journal of Pharmaceutical Sciences and Research, 5(6), 2508-2517.

- Royal Society of Chemistry. (2022). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. Royal Society of Chemistry.

- mzCloud. (n.d.). 2 3 Nitro 4 2 pyridylthio phenyl quinoxaline.

- Navarrete-Vázquez, G., et al. (2013).

- Gębarowska, E., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 22(19), 10475.

- Venkatesha, B., Shamshuddin, S. Z. M., & Mubarak, N. M. (2017). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances, 7(85), 54063-54072.

- Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288.

- Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

- SpectraBase. (n.d.). 2-(p-nitrophenyl)quinoxaline.

- Mao, X., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 1015-1022.

- PubChem. (n.d.). Quinoxaline.

- SpectraBase. (n.d.). Quinoxaline, 2-methyl-3-[(3-nitrophenyl)methoxy]-.

- Perumal, S., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Rasayan Journal of Chemistry, 4(3), 555-560.

- Huillet, F. D. (1956).

- Kumar, A., et al. (2018). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. World Journal of Pharmaceutical Research, 7(17), 1126-1136.

- NIST. (n.d.). Quinoxaline. NIST Chemistry WebBook.

- NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST Chemistry WebBook.

- Chaskar, A., et al. (2023). Synergistic Insights into Pyrazinophenazine based Hybrid Materials for Advancing Optoelectronics. ChemRxiv.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 469-483.

Sources

The Rising Phoenix: Nitrophenyl-Substituted Quinoxalines as Potent Modulators of Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a cornerstone in medicinal chemistry, lauded for its vast pharmacological potential.[1] The strategic incorporation of a nitrophenyl moiety represents a pivotal advancement, significantly enhancing the biological activities of the parent quinoxaline core. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitrophenyl-substituted quinoxalines. We will delve into their potent anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document will elucidate the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this remarkable class of molecules.

Introduction: The Strategic Imperative of Nitrophenyl Substitution

Quinoxaline derivatives are a significant class of benzoheterocycles that form the foundational structure of a wide array of pharmacologically active compounds.[2] Their biological versatility is attributed to the unique electronic properties of the benzopyrazine system. The introduction of a nitrophenyl group is a deliberate and strategic modification intended to augment these inherent properties. The nitro group, being a strong electron-withdrawing substituent, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. This strategic substitution can enhance interactions with biological targets, modulate drug-likeness, and unlock novel mechanisms of action. This guide will illuminate the profound impact of the nitrophenyl substituent on the therapeutic potential of quinoxalines.

Synthetic Strategies: Crafting the Nitrophenyl-Quinoxaline Core

The synthesis of nitrophenyl-substituted quinoxalines can be achieved through several reliable methods. The classical and most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Modifications to this core synthesis allow for the introduction of the nitrophenyl group at various positions.

General Synthesis of the Quinoxaline Scaffold

A foundational method for synthesizing the quinoxaline ring system is the reaction of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, in an acidic medium. This straightforward condensation reaction provides a high yield of the basic quinoxaline structure.[1]

Experimental Protocol: Synthesis of the Quinoxaline Core

Objective: To synthesize the basic quinoxaline scaffold.

Materials:

-

o-Phenylenediamine

-

Glyoxal (40% in water)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of glyoxal to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure quinoxaline.

Synthesis of Nitrophenyl-Substituted Quinoxalines

To introduce the nitrophenyl group, either the o-phenylenediamine or the dicarbonyl compound can be appropriately substituted. For instance, the reaction of a nitro-substituted o-phenylenediamine with a suitable dicarbonyl compound will yield a quinoxaline with the nitrophenyl group on the benzene portion of the scaffold. Alternatively, using a nitrophenyl-substituted dicarbonyl compound will place the substituent on the pyrazine ring.

A notable example is the synthesis of 2-chloro-3-methyl-6-nitroquinoxaline, a compound with demonstrated antimicrobial activity.[3] This synthesis involves a multi-step process starting from 4-nitro-o-phenylenediamine.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-6-nitroquinoxaline

Objective: To synthesize a specific nitrophenyl-substituted quinoxaline with known antimicrobial activity.

Materials:

-

4-Nitro-o-phenylenediamine

-

Pyruvic acid

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalyst)

Procedure:

-

Step 1: Condensation. React 4-nitro-o-phenylenediamine with pyruvic acid in a suitable solvent to form 3-methyl-6-nitroquinoxalin-2(1H)-one.

-

Step 2: Chlorination. The resulting quinoxalinone is then treated with phosphorus oxychloride, with a catalytic amount of DMF, to yield 2-chloro-3-methyl-6-nitroquinoxaline. The reaction is typically heated to ensure completion.

-

Work-up and Purification. After the reaction, the excess POCl₃ is carefully quenched with ice water. The precipitated product is filtered, washed thoroughly with water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitrophenyl-substituted quinoxalines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][4] The presence of the nitrophenyl group often enhances their potency and can influence their mechanism of action.

Cytotoxicity and Structure-Activity Relationships (SAR)

The position and number of nitro groups on the phenyl ring, as well as the point of attachment to the quinoxaline core, play a crucial role in determining the anticancer activity. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as the nitro group, can significantly impact the cytotoxic potential.[2] For instance, 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide has been identified as a highly potent cytotoxin, being 150-fold more potent than the reference compound tirapazamine.[5]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide | Not Specified | Potent Cytotoxin | [5] |

| 2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxaline | HeLa | 3.20 ± 1.32 | [6] |

| 2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxaline | MCF-7 | 4.19 ± 1.87 | [6] |

| 2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxaline | A549 | 5.29 ± 1.34 | [6] |

| N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide | MGC-803 | Potent | [7] |

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of nitrophenyl-substituted quinoxalines are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[8] Several quinoxaline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7][8] The nitrophenyl moiety can enhance the binding affinity of these compounds to key kinases in this pathway, such as PI3K and Akt.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by nitrophenyl-substituted quinoxalines.

A key mechanism through which nitrophenyl-substituted quinoxalines exert their anticancer effects is the induction of apoptosis, or programmed cell death.[9] These compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Some quinoxaline-containing peptides have been shown to induce apoptosis through the mitochondrial pathway.[9]

Caption: Induction of apoptosis via the mitochondrial pathway by nitrophenyl-substituted quinoxalines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of nitrophenyl-substituted quinoxalines on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nitrophenyl-substituted quinoxaline compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted quinoxaline compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Nitrophenyl-substituted quinoxalines have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[3][10]

Spectrum of Activity and MIC Values

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[11] 2-chloro-3-methyl-6-nitroquinoxaline has been identified as a particularly active compound against various fungal and bacterial strains.[3]

| Compound | Microorganism | MIC (µmol/l) | Reference |

| 2-chloro-3-methyl-6-nitroquinoxaline | Trichophyton mentagrophytes | 54 | [3] |

| 2-chloro-3-methyl-6-nitroquinoxaline | Candida albicans | 223 | [3] |

| A quinoxaline derivative | MRSA isolates (majority) | 4 µg/mL | [10] |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many nitrophenyl-substituted quinoxalines are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation. The electron-deficient nature of the nitrophenyl-quinoxaline scaffold may facilitate interactions with microbial enzymes and other key biomolecules.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrophenyl-substituted quinoxalines against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Nitrophenyl-substituted quinoxaline compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal) and negative control (broth only)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the nitrophenyl-substituted quinoxaline compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Nitrophenyl-substituted quinoxalines represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The strategic incorporation of the nitrophenyl group demonstrably enhances their biological activity, often through the modulation of key cellular signaling pathways. The synthetic accessibility of these compounds, coupled with their potent and diverse biological profiles, makes them an attractive scaffold for further optimization.

Future research should focus on elucidating the precise molecular targets of these compounds to enable a more rational, target-based drug design approach. Further exploration of the structure-activity relationships, particularly concerning the position and electronic nature of substituents on both the quinoxaline and nitrophenyl rings, will be crucial for developing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of nitrophenyl-substituted quinoxalines holds the key to unlocking new and effective treatments for some of the most pressing medical challenges of our time.

References

-

El-Gazzar, A. R., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2898. [Link]

-

RSC Publishing. (n.d.). Novel phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones induced apoptosis via G1/S and G2/M phase cell cycle arrest in MCF-7 cells. New Journal of Chemistry. [Link]

-

Zarranz, B., et al. (2004). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 11(14), 1849-1865. [Link]

-

Metzner, J., et al. (1981). [Antimicrobial activity of selected quinoxalines (author's transl)]. Pharmazie, 36(5), 368-370. [Link]

-

Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

-

ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. [Link]

-

ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines. [Link]

-

Reddy, T. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Chemistry, 2022, 1-14. [Link]

-

Wang, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]

-

A. A. El-Ella, D., et al. (2016). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry, 16(26), 2943-2956. [Link]

-

Zamudio-Vázquez, R., et al. (2018). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Organic & Biomolecular Chemistry, 16(20), 3746-3755. [Link]

-

Ortega, M. A., et al. (2000). New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives as hypoxic-cytotoxic agents. European Journal of Medicinal Chemistry, 35(1), 21-30. [Link]

-

El-Damasy, A. K., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(52), 32967-32981. [Link]

-

Al-Mathkhury, H. J., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2371-2378. [Link]

-

El-Naggar, M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296. [Link]

-

ResearchGate. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]

-

ResearchGate. (n.d.). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. [Link]

-

ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. [Link]

-

Krystal, G. W., et al. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Cancer Research, 57(10), 2203-2208. [Link]

-

Mary, Y. S., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1225, 129124. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles. [Link]

-

Research India Publications. (n.d.). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. [Link]

-

Asif, M. (2015). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 20(8), 14336-14368. [Link]

-

El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 855-881. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-677. [Link]

-

ResearchGate. (n.d.). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. [Link]

-

Sharma, G., et al. (2023). Quinoxalinone substituted pyrrolizine (4h)-induced dual inhibition of AKT and ERK instigates apoptosis in breast and colorectal cancer by modulating mitochondrial membrane potential. European Journal of Pharmacology, 957, 175945. [Link]

-

MDPI. (n.d.). PI3K and AKT: Unfaithful Partners in Cancer. [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

International Journal of Chemical Studies. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Strategic Placement of a Nitro Group on the Quinoxaline Scaffold: An In-depth Technical Guide to Unlocking Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, a foundation upon which a multitude of potent therapeutic agents have been built. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiprotozoal effects. The introduction of substituents onto this versatile core is a key strategy for modulating its pharmacological profile. Among these, the nitro group, a potent electron-withdrawing moiety, has proven to be a particularly impactful functionalization. However, its influence is not merely a matter of its presence, but critically, its position on the quinoxaline ring. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governed by the location of the nitro group, offering insights into the causality behind experimental design and providing a framework for the rational design of next-generation quinoxaline-based therapeutics.

The Quinoxaline Core: A Versatile Platform for Drug Discovery

Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. This arrangement confers a unique set of physicochemical properties, including a planar structure that facilitates intercalation with biological macromolecules like DNA and insertion into the hydrophobic pockets of enzymes.[1] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, further enhancing interactions with biological targets.[1] These intrinsic features have made quinoxaline derivatives a fertile ground for the development of drugs targeting a wide array of diseases.

The Nitro Group: More Than Just an Electron Sink

The introduction of a nitro (-NO₂) group onto the quinoxaline core profoundly alters its electronic landscape. As a strong electron-withdrawing group, it can significantly impact the molecule's reactivity, redox potential, and ability to interact with specific biological targets. The bioreduction of the nitro group is a key mechanism of action for many nitroaromatic drugs, leading to the formation of reactive nitrogen species that can induce cellular damage in pathogens and cancer cells.[2] This dual nature of the nitro group—as both a modulator of physicochemical properties and a potential "warhead"—makes its positional placement a critical consideration in drug design.

Anticancer Activity: A Tale of Positional Isomers

The anticancer activity of nitroquinoxalines is one of the most extensively studied areas, with research highlighting the critical role of the nitro group's position in determining both potency and mechanism of action.

The Preeminence of the 6-Nitro Position for Tubulin Inhibition

A significant body of evidence points to the 6-position as a favorable location for the nitro group in quinoxaline derivatives designed as anticancer agents, particularly those that function as tubulin polymerization inhibitors.[3]

-

Mechanism of Action: These compounds disrupt microtubule dynamics, a critical process for cell division, by binding to the colchicine site on β-tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Structure-Activity Relationship (SAR): Studies on 2,3-diphenylquinoxaline derivatives have shown that the presence of an electron-withdrawing group at the 6-position of the quinoxaline ring is a key determinant for potent anticancer activity.[3] This is often coupled with electron-donating groups on the phenyl rings at the 2 and 3-positions to achieve maximal efficacy.[3] The electron-withdrawing nature of the 6-nitro group is thought to enhance the binding affinity of the molecule to the colchicine site.

Kinase Inhibition: A Broader Spectrum of Positional Effects

Quinoxaline derivatives are also known to inhibit various protein kinases that are crucial for cancer cell signaling, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prominent target.[4] Inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]

While the 6-nitro position has been explored in this context, other positional isomers have also shown promise. For instance, some studies have investigated 7-nitroquinoxaline derivatives. The precise influence of the nitro group's position on kinase inhibition is still an active area of research, but it is likely related to the modulation of the molecule's ability to fit into the ATP-binding pocket of the kinase and form key hydrogen bonding interactions.

Quantitative Comparison of Anticancer Activity

While direct comparative studies of all positional isomers (5-, 6-, 7-, and 8-nitro) under identical conditions are scarce, a survey of the literature provides valuable insights. The following table collates IC₅₀ values for various nitro-substituted quinoxaline and related quinoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity (IC₅₀ µM) of Nitro-Substituted Quinoxalines and Related Heterocycles

| Compound Class | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinoxaline | 6-Nitro, 2,3-diphenyl | Various | Varies, potent | [3] |

| Quinoxaline | 7-Nitro, various | Various | Varies | [5] |

| Quinoxalinone | 8-Nitro | Various | 1.54 - 18.17 | [6] |

| Quinoxaline | Bromo-substituted | A549 (Lung) | 9.32 - 11.98 | [7] |

| Quinoline | 7-Chloro-6-nitro | Various | Varies | [8] |

Note: Data is collated from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Interestingly, a study on 2,3-bifunctionalized quinoxalines found that the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provided better inhibition against lung cancer cells, suggesting that while the electron-withdrawing character is important, other factors like sterics and lipophilicity also play a crucial role.[7]

Antimicrobial and Antiprotozoal Activity: Harnessing Redox Chemistry

The bioactivity of nitroquinoxalines against microbial and protozoal pathogens is often linked to the reductive activation of the nitro group. The position of the nitro group can influence the redox potential of the molecule, thereby affecting its efficacy.

-

Mechanism of Action: In anaerobic or microaerophilic environments, such as those found in certain bacteria and protozoa, the nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals.[2] These radicals can damage DNA, proteins, and other cellular components, leading to cell death. The addition of a nitro group to the quinoxaline scaffold has been shown to increase activity against various parasites, including Schistosoma mansoni.[9]

-

Positional Influence: The redox potential of nitroaromatic compounds is sensitive to the electronic environment. The position of the nitro group on the quinoxaline ring alters the electron density distribution, which in turn affects the ease of its reduction. A study on nitroquinoxalinoporphyrins revealed that 5-nitro and 6-nitro regioisomers have different properties due to steric interactions that force the 5-nitro group out of conjugation with the ring system, affecting its electronic properties.[10] This suggests that the 6- and 7-positions may be more favorable for maintaining conjugation and facilitating the necessary redox cycling for antimicrobial activity.

Table 2: Antimicrobial Activity (MIC µg/mL) of Nitro-Substituted Quinoxalines and Related Heterocycles

| Compound Class | Substitution | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoxaline | 6-Nitro, various | S. mansoni | Potent | [9] |

| Quinoxaline | Various | E. coli | 8 | [11] |

| Quinoxaline | Various | B. subtilis | 16 | [11] |

| Quinoxaline | Various | C. albicans | 16 | [11] |

| Quinoline | Nitroxoline | Various | 0.5 - 2 | [12] |

Note: MIC values are highly dependent on the specific microbial strain and testing methodology.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of nitroquinoxaline derivatives.

Synthesis of 6-Nitro-2,3-diphenylquinoxaline

This protocol is a green chemistry approach that utilizes a thiamine catalyst and ultrasound irradiation.[13]

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Thiamine (Vitamin B1)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Ultrasonic bath

-

Vacuum filtration apparatus

Procedure:

-

In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

-

Add the thiamine catalyst (5 mol% relative to the limiting reagent).

-

Clamp the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.

-

Add 10 mL of water to the reaction mixture to precipitate the product.

-

Chill the mixture, stir well, and collect the solid product by vacuum filtration.

-

If the product is orange, it can be purified by recrystallization from 70% ethanol.

-

Dry the product and characterize it by IR spectroscopy and melting point determination (literature mp: 193-195 °C).

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Nitroquinoxaline test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroquinoxaline compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro VEGFR-2 Kinase Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4][14]

Materials:

-

Recombinant Human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

PTK substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Nitroquinoxaline test compound

-

Kinase-Glo® Luminescence Kinase Assay Kit

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the nitroquinoxaline compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and the PTK substrate.

-

Plate Setup: Add 25 µL of the master mix to each well of a white 96-well plate.

-

Inhibitor Addition: Add 5 µL of the diluted test compound to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.

-

Kinase Reaction: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection: Add 50 µL of Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes.

-

Signal Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the complex biological processes involved, visual representations are invaluable. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by nitroquinoxalines and a typical experimental workflow.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the point of inhibition by nitroquinoxaline derivatives.

Experimental Workflow for Anticancer Screening

Sources

- 1. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [Design and synthesis of quinoxaline derivatives and their antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of the site and potential of reduction and oxidation processes in pi-expanded quinoxalinoporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Quinoxalines: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to interact with a multitude of biological targets have led to the discovery of compounds with a broad spectrum of potent pharmacological activities.[1][2] Quinoxaline derivatives are at the forefront of research for developing new therapeutic agents against a wide range of diseases, including cancer, microbial infections, and viral illnesses.[3][4][5] This guide provides a comprehensive technical overview of the quinoxaline core, covering its synthesis, diverse biological applications, structure-activity relationships, and the mechanistic basis for its therapeutic potential, designed to arm researchers and drug development professionals with actionable insights.

The Quinoxaline Core: Physicochemical Properties and Strategic Importance

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing bicyclic aromatic compound with the molecular formula C₈H₆N₂.[6][7] It exists as a white or low-melting crystalline solid (m.p. 29-30 °C) that is soluble in water and acts as a weak base.[6][7][8] The specific electrostatic potential of the quinoxaline molecule influences its hydrophobic and hydrophilic interactions, making it a versatile framework for drug design.[6] Its bioisosteric relationship with other critical scaffolds like quinoline, naphthalene, and quinazoline allows it to serve as a valuable template for circumventing challenges such as drug resistance while maintaining or enhancing biological activity.[2][6][9] This inherent versatility is a primary reason for its sustained interest in the pharmaceutical industry.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | [6][7] |

| Melting Point | 29-30 °C | [6][7] |

| Appearance | White Crystalline Powder | [2][7] |

| Basicity (pKa) | 0.56 | [6] |

| Solubility | Soluble in water | [6] |

Synthesis of Quinoxaline Derivatives: From Classical Condensation to Modern Strategies

The synthesis of the quinoxaline scaffold is well-established and adaptable, allowing for the creation of large and diverse compound libraries for screening.

The Classical Hinsberg-Korner Condensation

The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted α-diketone).[1][2][10][11] This reaction is typically acid-catalyzed and proceeds with high efficiency.[7] While effective, this classical approach often requires high temperatures and long reaction times.[2][7]

-

Reactant Preparation: Dissolve o-phenylenediamine (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).[1]

-

Catalyst Addition: Introduce a catalytic amount of an acid, such as a few drops of acetic acid, to facilitate the condensation.[1]

-

Reaction: Stir the mixture at room temperature or heat under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure quinoxaline derivative.[1]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and IR spectroscopy.[1]

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.[1]

Modern and Green Synthetic Approaches

To address the limitations of classical methods, significant research has focused on developing more efficient and environmentally friendly protocols.[12] These include:

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while often improving yields.[13]

-

Catalytic Innovations: The use of various catalysts, including metal catalysts and green catalysts like zinc triflate, can enhance reaction efficiency under milder conditions.[1][12]

-

One-Pot Reactions: Tandem reactions, such as the iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles, allow for the construction of complex quinoxaline-fused systems in a single step.[10]

The Broad Pharmacological Profile of Quinoxaline Scaffolds

Quinoxaline derivatives exhibit an exceptionally wide range of biological activities, making them a cornerstone of drug discovery programs.[4][14]

Anticancer Activity

The development of quinoxaline-based anticancer agents is one of the most extensively researched areas.[3][15] These compounds exert their cytotoxic effects through multiple mechanisms of action.

-

Mechanism 1: Kinase Inhibition: Many quinoxaline derivatives are potent ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[16][17] Key targets include VEGFR, EGFR, PDGFR, and c-Met.[1][16] By blocking these signaling pathways, these compounds can halt tumor growth and angiogenesis.[18]

-

Mechanism 2: Topoisomerase Inhibition: Certain derivatives function as topoisomerase II inhibitors, preventing DNA replication in rapidly dividing cancer cells and leading to cell cycle arrest and apoptosis.[1][19]

-

Mechanism 3: Apoptosis Induction: Quinoxalines can induce programmed cell death by modulating the expression of key regulatory proteins, such as downregulating anti-apoptotic proteins like Bcl-2.[1][16]

-

Mechanism 4: Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive drugs that are selectively toxic to hypoxic (low-oxygen) cells commonly found in solid tumors, which are often resistant to conventional therapies.[13][20]

Caption: Quinoxaline derivatives inhibiting Receptor Tyrosine Kinase (RTK) activity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [19] |

| Pyrrolo[1,2-a] quinoxaline (58) | HCT 116 (Colon) | 2.5 | Not specified | [4] |

| Triazole-substituted quinoxaline (3) | THP-1 (Leukemia) | 1.6 | Not specified | [4] |

| Quinoxaline-bisarylurea (2) | Various | Not specified | Kinase Inhibition | [16] |

| Imidazo[1,2-a]quinoxaline | Various | Not specified | Microtubule-interfering agent | [16] |

Antimicrobial (Antibacterial & Antifungal) Activity

Quinoxaline derivatives are potent antimicrobial agents, with some exhibiting broad-spectrum activity.[14][21]

-

Antibacterial Action: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[21][22] The 1,4-di-N-oxide (QdNO) derivatives are particularly noted for their potent antibacterial properties.[14][20]

-

Antifungal Action: Various derivatives have demonstrated significant activity against pathogenic fungi like Aspergillus flavus and Candida albicans.[21][23][24] For instance, certain synthesized compounds showed superior activity against Rhizoctonia solani compared to the commercial fungicide azoxystrobin.[23][25]

Antiviral Activity

There is a rapidly growing interest in developing quinoxaline-based compounds for antiviral therapy.[2][7] They have shown efficacy against a range of DNA and RNA viruses.[26]

-

Anti-Herpes Simplex Virus (HSV): Triazolo[4,3-a]quinoxaline derivatives have demonstrated the ability to reduce viral plaques in HSV-infected cells.[2]

-

Anti-Human Cytomegalovirus (HCMV): Novel quinoxaline compounds have exhibited highly potent activity against HCMV, with IC₅₀ values significantly lower than the standard drug ganciclovir.[7][27]

-

Marketed Drugs: Notably, Glecaprevir , a key component in the hepatitis C treatment Mavyret, features a quinoxaline core, underscoring the clinical success of this scaffold.[5][28]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of quinoxaline-based drug candidates.[9][17]

Caption: Key positions on the quinoxaline ring for chemical modification.

-

Positions 2 and 3: Substitutions at these positions are crucial for determining antiproliferative efficacy.[29] Studies have shown that introducing heteroaromatic rings (like furanyl) can lead to superior activity compared to phenyl groups.[29] The nature of the linker at position 3 (e.g., N-linker vs. O-linker) can also significantly impact anticancer activity.[6]

-

Positions 6 and 7: Modifications on the benzene ring, particularly at the C6 and C7 positions, heavily influence activity.

-

N-Oxides: The presence of 1,4-di-N-oxide groups on the pyrazine ring is a key determinant for the antibacterial and antimycobacterial activity of many quinoxaline derivatives.[14][20]

Conclusion and Future Perspectives

The quinoxaline scaffold is a validated and highly versatile platform in medicinal chemistry, with a proven track record of producing compounds with diverse and potent biological activities.[10][12][30] Its straightforward synthesis and amenability to chemical modification provide a fertile ground for the discovery of next-generation therapeutics.[1]

Future research will likely focus on:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and toxicity.[3]

-

Novel Mechanisms: Exploring new mechanisms of action to overcome drug resistance, a significant challenge in both oncology and infectious disease.[9]

-

Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with existing drugs to develop more effective treatment regimens for complex diseases.[1]

The continued exploration of the quinoxaline nucleus promises to deliver innovative solutions to pressing global health challenges, reinforcing its status as a truly privileged scaffold in the art and science of drug discovery.

References

- S.A. El-Azab, A., et al. (2021).

-

Ali, H. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]